Cas no 882000-10-4 (1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-)
![1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- structure](https://www.kuujia.com/scimg/cas/882000-10-4x500.png)
1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-
- 4-(4-Azepan-1-yl-3-nitrophenyl)-2H-phthalazin-1-one
- AKOS025394005
- CHEMBL4447654
- 882000-10-4
- SCHEMBL3321650
- 4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one
- 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one
- 6Y-0815
- 4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one
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- Inchi: InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25)
- InChI Key: WULZNJAIOUHOGN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 364.15354051Da
- Monoisotopic Mass: 364.15354051Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 2
- Complexity: 595
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 90.5Ų
1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A928394-1g |
4-[4-(Azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | 97% | 1g |
$118.0 | 2024-04-16 | |
A2B Chem LLC | AI80336-1g |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 1g |
$396.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-500mg |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 500mg |
$305.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-10g |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 10g |
$2147.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-1mg |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 1mg |
$202.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-10mg |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 10mg |
$241.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-25g |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 25g |
$4648.00 | 2023-12-29 | |
Ambeed | A928394-5g |
4-[4-(Azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | 97% | 5g |
$534.0 | 2024-04-16 | |
A2B Chem LLC | AI80336-5g |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 5g |
$1272.00 | 2023-12-29 | |
A2B Chem LLC | AI80336-5mg |
4-[4-(azepan-1-yl)-3-nitrophenyl]-1,2-dihydrophthalazin-1-one |
882000-10-4 | >97% | 5mg |
$215.00 | 2023-12-29 |
1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
Additional information on 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-
Comprehensive Overview of 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- (CAS No. 882000-10-4)
The compound 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- (CAS No. 882000-10-4) is a specialized organic molecule that has garnered significant interest in pharmaceutical and chemical research. Its unique structure, featuring a phthalazinone core coupled with a hexahydro-1H-azepine moiety and a nitrophenyl group, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly intrigued by its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
In recent years, the demand for novel heterocyclic compounds like 1(2H)-Phthalazinone derivatives has surged, driven by their versatility in medicinal chemistry. The presence of the azepine ring in this compound enhances its binding affinity to biological targets, while the nitrophenyl group contributes to its electron-withdrawing properties, which are crucial for modulating reactivity. This combination of features positions CAS No. 882000-10-4 as a promising candidate for further exploration in therapeutic development.
One of the most frequently searched questions in the scientific community revolves around the synthetic routes for 1(2H)-Phthalazinone derivatives. The synthesis of CAS No. 882000-10-4 typically involves multi-step reactions, including condensation and cyclization processes, which are optimized for yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry approaches are increasingly being employed to improve efficiency and reduce environmental impact. These innovations align with the growing emphasis on sustainable practices in chemical manufacturing.
The pharmacological potential of 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]-1(2H)-Phthalazinone is another hot topic among researchers. Preliminary studies suggest that this compound may exhibit inhibitory effects on specific kinases and proteases, making it a potential lead for treating conditions like cancer and autoimmune diseases. Its mechanism of action, however, requires further elucidation through in vitro and in vivo studies. The integration of computational modeling and high-throughput screening has accelerated the identification of its biological targets, reflecting the intersection of AI-driven drug discovery and traditional experimental methods.
From an industrial perspective, the scalability of producing CAS No. 882000-10-4 is a critical consideration. Manufacturers are investing in process optimization to ensure consistent quality and cost-effectiveness. Regulatory compliance, particularly in regions with stringent chemical safety standards, also plays a pivotal role in its commercial viability. The compound's stability under various storage conditions and its compatibility with other reagents are additional factors being evaluated to facilitate its broader adoption.
In conclusion, 1(2H)-Phthalazinone, 4-[4-(hexahydro-1H-azepin-1-yl)-3-nitrophenyl]- represents a fascinating area of research with multifaceted applications. Its structural complexity and functional diversity underscore its importance in both academic and industrial settings. As scientific inquiries into its properties and uses continue to expand, this compound is poised to contribute significantly to advancements in pharmaceutical and chemical sciences.
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